3-[1-(2-phenylethanesulfonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione
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Overview
Description
3-[1-(2-phenylethanesulfonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione is a complex organic compound that features a pyrrolidine ring, an imidazolidine-2,4-dione core, and a phenylethanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2-phenylethanesulfonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amines and aldehydes or ketones. For instance, the reaction between 2-phenylethanesulfonyl chloride and pyrrolidine can yield the desired sulfonylated pyrrolidine intermediate.
Construction of the Imidazolidine-2,4-dione Core: This step often involves the reaction of urea or its derivatives with appropriate carbonyl compounds under acidic or basic conditions to form the imidazolidine-2,4-dione ring.
Coupling Reactions: The final step involves coupling the sulfonylated pyrrolidine intermediate with the imidazolidine-2,4-dione core. This can be achieved through nucleophilic substitution or other coupling reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
3-[1-(2-phenylethanesulfonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.
Scientific Research Applications
3-[1-(2-phenylethanesulfonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used to study the effects of sulfonylated pyrrolidine derivatives on biological systems.
Industrial Chemistry: The compound can serve as an intermediate in the synthesis of more complex molecules used in various industrial applications.
Mechanism of Action
The mechanism of action of 3-[1-(2-phenylethanesulfonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylethanesulfonyl group may enhance binding affinity to certain proteins, while the imidazolidine-2,4-dione core can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-dione and pyrrolizines share the pyrrolidine ring structure.
Imidazolidine-2,4-dione Derivatives: Compounds such as thiazolidinediones and other imidazolidine derivatives.
Uniqueness
3-[1-(2-phenylethanesulfonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione is unique due to the combination of its structural features, including the sulfonylated pyrrolidine ring and the imidazolidine-2,4-dione core. This combination allows for a diverse range of chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-[1-(2-phenylethylsulfonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S/c19-14-10-16-15(20)18(14)13-6-8-17(11-13)23(21,22)9-7-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXTYXRCDXAADY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)CNC2=O)S(=O)(=O)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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